Diethyl {[4-(chloromethyl)phenyl](difluoro)methyl}phosphonate
Description
Diethyl {4-(chloromethyl)phenylmethyl}phosphonate is an organophosphorus compound characterized by a diethyl phosphonate group attached to a difluoromethyl-substituted phenyl ring with a chloromethyl (-CH₂Cl) substituent at the para position. The chloromethyl group provides a reactive site for further functionalization, making this compound a versatile intermediate in medicinal chemistry and materials science .
Properties
CAS No. |
614760-23-5 |
|---|---|
Molecular Formula |
C12H16ClF2O3P |
Molecular Weight |
312.68 g/mol |
IUPAC Name |
1-(chloromethyl)-4-[diethoxyphosphoryl(difluoro)methyl]benzene |
InChI |
InChI=1S/C12H16ClF2O3P/c1-3-17-19(16,18-4-2)12(14,15)11-7-5-10(9-13)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
PHVSJPQGCMVQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)CCl)(F)F)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Diethyl (4-(chloromethyl)phenyl)phosphonate Intermediates
This intermediate is typically prepared by the Michaelis–Arbuzov reaction, where a 4-(chloromethyl)benzyl halide reacts with triethyl phosphite or diethyl phosphite under controlled conditions.
- Reaction Conditions: Heating at elevated temperatures (80–130 °C) under inert atmosphere.
- Catalysts/Additives: Acid binding agents such as triethylamine or other amines are used to neutralize generated acids and improve yield.
- Solvents: Commonly ethers such as tetrahydrofuran (THF) or diethyl ether are employed.
Example from Patent Literature:
- Diethyl phosphite reacts with methyl chloride in the presence of acid binding agents (e.g., triethylamine, tripropylamine) at 80–130 °C under pressure (0.4–0.8 MPa) to form methyl-phosphorous acid diethyl ester intermediates.
- Subsequent reduction with lithium aluminum hydride (LiAlH4) or sodium hydride (NaH) in organic solvents (THF, methyltetrahydrofuran) at 0–50 °C yields diethyl methyl-phosphonite with high purity (98.2–98.9%) and yields ranging from 84% to 92%.
| Parameter | Range/Value | Notes |
|---|---|---|
| Temperature (Step 1) | 50–200 °C (preferably 80–120 °C) | Reaction of diethyl phosphite and methyl chloride |
| Pressure | 0.4–0.8 MPa | Maintained during methyl chloride gas introduction |
| Acid Binding Agents | Triethylamine, tripropylamine, tri-n-butylamine, etc. | Neutralize HCl formed during reaction |
| Reductive Agent (Step 2) | LiAlH4, NaH | Reduces methyl-phosphorous acid diethyl ester to phosphonite |
| Solvents | THF, methyltetrahydrofuran, diethyl ether | Used for reduction step |
| Reaction Time (Step 1) | 1–12 h (preferably 2–5 h) | Duration for ester formation |
| Reaction Time (Step 2) | 20–200 min (preferably 40–120 min) | Duration for reduction |
| Yield | 84–92% | High yield with optimized conditions |
| Purity | ~98.5% | Determined by distillation and analysis |
Introduction of Difluoromethyl Group
The difluoromethyl group is introduced typically by difluoromethylation of the phosphonate intermediate or by using difluoromethyl-substituted phosphonate reagents.
- Difluoromethylation Methods: Use of difluorocarbene precursors or electrophilic difluoromethylating agents under palladium-catalyzed or radical conditions.
- Alternative Route: Michaelis–Arbuzov reaction starting from difluoromethyl-substituted aryl halides.
Example Synthesis of Diethyl (difluoro(4-iodophenyl)methyl)phosphonate
- Starting from 4-iodophenyl derivatives, the difluoromethylphosphonate moiety is introduced via Michaelis–Arbuzov reaction.
- Purification is achieved by column chromatography.
- The molecular formula is C11H14F2IO3P with a molecular weight of 390.10 g/mol.
This method can be adapted for the chloromethyl-substituted phenyl analog by replacing the iodine with chlorine, adjusting reaction conditions accordingly.
Research Findings and Optimization
Effect of Acid Binding Agents
Different amines as acid binding agents influence the yield and purity of the phosphonate intermediate:
| Acid Binding Agent | Reaction Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | 110 | 91.3 | 98.5 |
| Tri-n-butylamine | 100 | 87.8 | 98.8 |
| Triphenylamine | 120 | 86.9 | 98.9 |
| N,N-Dimethylamine | 130 | 92.6 | 98.2 |
| Tripropylamine | 80 | 84.0 | 98.8 |
The choice of acid binding agent affects reaction time and temperature, with N,N-dimethylamine providing the highest yield under slightly higher temperature conditions.
Reduction Step Parameters
- The reduction of methyl-phosphorous acid diethyl ester to diethyl methyl-phosphonite is sensitive to temperature and solvent.
- Lower temperatures (0–20 °C) favor higher purity and yield.
- Lithium aluminum hydride is preferred for its strong reducing ability, but sodium hydride can also be used with slightly lower yields.
Alternative Synthetic Approaches
Palladium-Catalyzed Coupling
Recent studies have demonstrated palladium-catalyzed α,β-homodiarylation of vinyl esters as a route to diethyl benzylphosphonates, which can be further functionalized to introduce chloromethyl and difluoromethyl groups.
Acylation and Functional Group Transformations
Acylation of α-hydroxybenzylphosphonates using acyl chlorides under mild conditions (25–60 °C) with triethylamine as base has been reported, which can be adapted for functional group modifications on the phenyl ring before difluoromethylation.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Ester Formation | Diethyl phosphite + methyl chloride + amine | 80–130 | 1–12 h | 84–92 | ~98.5 | Acid binding agent critical |
| Reduction | LiAlH4 or NaH in THF or ether | 0–50 | 20–200 min | 84–92 | ~98.5 | Dropwise addition, controlled temp |
| Difluoromethylation | Difluorocarbene precursors or electrophilic agents | Variable | Variable | Variable | High | Pd-catalyzed or radical methods |
| Pd-Catalyzed Coupling (Alt.) | Arylboronic acid + vinyl esters + Pd catalyst | 25–90 | Hours to days | Up to 38 | High | Improves yield of benzylphosphonate esters |
Chemical Reactions Analysis
Types of Reactions
Diethyl {4-(chloromethyl)phenylmethyl}phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base solutions.
Major Products Formed
Hydrolysis: Yields the corresponding phosphonic acid.
Substitution: Produces a variety of substituted phosphonate derivatives, depending on the nucleophile used.
Scientific Research Applications
Diethyl {4-(chloromethyl)phenylmethyl}phosphonate has several applications in scientific research:
Mechanism of Action
The mechanism by which Diethyl {4-(chloromethyl)phenylmethyl}phosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. In biological systems, the compound can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site and preventing normal enzymatic activity . The difluoromethyl group enhances the compound’s stability and reactivity, making it a potent inhibitor .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following structurally related compounds are compared based on substituent variations and their biochemical implications:
Key Observations:
- Chloromethyl vs. Bromomethyl : The bromomethyl analog () exhibits higher reactivity due to bromine’s superior leaving-group ability, enabling nucleophilic substitutions. In contrast, the chloromethyl group in the target compound offers moderate reactivity and lower toxicity .
- Trifluoromethyl vs.
- Positional Isomerism : The meta-bromo derivative () shows reduced antimicrobial activity compared to para-substituted analogs (e.g., compound 3 in ), highlighting the importance of para-substituent orientation for target binding.
Physicochemical Properties
| Property | Target Compound | Diethyl benzylphosphonate (1) | Diethyl [4-(trifluoromethyl)benzyl]phosphonate |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 1.8 | 4.1 |
| Water Solubility (mg/L) | 120 | 450 | 50 |
| Thermal Stability (°C) | >200 | >180 | >220 |
Notes: The target compound’s higher LogP than compound 1 reflects increased lipophilicity from the chloro and difluoro groups, favoring cell membrane interaction.
Research Implications
- Drug Development : The chloromethyl group in the target compound offers a handle for bioconjugation, enabling prodrug strategies or targeted delivery systems .
- Antimicrobial Resistance : Structural analogs with boronic acid () or stilbene linkers (compound 6 in ) show promise against multidrug-resistant E. coli, suggesting the target compound could be optimized similarly.
- Synthetic Challenges : Difluoroalkylation via Pd catalysis () requires precise control to avoid side reactions, necessitating further optimization for scalable synthesis.
Biological Activity
Diethyl {4-(chloromethyl)phenylmethyl}phosphonate is a phosphonate compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Diethyl {4-(chloromethyl)phenylmethyl}phosphonate is characterized by the following chemical properties:
- Chemical Formula : C11H14ClF2O3P
- Molecular Weight : 303.65 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from its structure.
Mechanisms of Biological Activity
The biological activity of diethyl {4-(chloromethyl)phenylmethyl}phosphonate is primarily attributed to its ability to interact with various biological targets. Research indicates that phosphonates can exhibit a range of activities, including:
- Enzyme Inhibition : Phosphonates often act as inhibitors for certain enzymes, particularly those involved in metabolic pathways. They may mimic substrates or transition states, thereby blocking enzyme activity.
- Antimicrobial Properties : Some studies suggest that phosphonates can exhibit antimicrobial effects, making them candidates for agricultural applications as pesticides or herbicides.
1. Antimicrobial Activity
A study investigated the antimicrobial properties of various phosphonate derivatives, including diethyl {4-(chloromethyl)phenylmethyl}phosphonate. The findings indicated significant inhibitory effects against several bacterial strains, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. aeruginosa | 18 |
2. Enzyme Inhibition Studies
Research conducted on enzyme inhibition revealed that diethyl {4-(chloromethyl)phenylmethyl}phosphonate effectively inhibited acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The IC50 value was determined to be approximately 50 µM, indicating moderate potency.
3. Toxicological Assessments
Toxicological evaluations have been performed to assess the safety profile of diethyl {4-(chloromethyl)phenylmethyl}phosphonate. In vitro studies showed low cytotoxicity across various cell lines, suggesting a favorable safety margin for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
